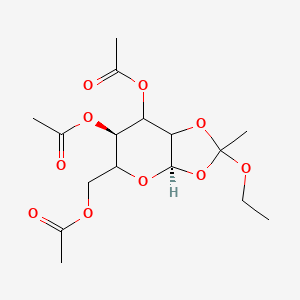
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate): is a complex organic compound that belongs to the family of acetylated sugars. This compound is characterized by the presence of multiple acetyl groups and an ethyl orthoacetate moiety, which makes it a valuable intermediate in organic synthesis and various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) typically involves the acetylation of alpha-D-glucopyranose followed by the introduction of the ethyl orthoacetate group. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale acetylation processes using automated reactors and precise control systems to maintain the reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
化学反应分析
Types of Reactions: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products: The major products formed from these reactions include deacetylated sugars, carboxylic acids, and various substituted derivatives depending on the reagents and conditions used .
科学研究应用
3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents and drug delivery systems.
Industry: The compound is employed in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) involves its interaction with specific molecular targets and pathways. The acetyl groups and ethyl orthoacetate moiety play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites .
相似化合物的比较
- 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride
- 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranosyl bromide
- 1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose
Comparison: 3,4,6-Tri-O-acetyl-alpha-D-Glucopyranose 1,2-(Ethyl Orthoacetate) is unique due to the presence of the ethyl orthoacetate group, which imparts distinct chemical properties and reactivity compared to other acetylated sugars. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
属性
分子式 |
C16H24O10 |
|---|---|
分子量 |
376.36 g/mol |
IUPAC 名称 |
[(3aR,6R)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate |
InChI |
InChI=1S/C16H24O10/c1-6-21-16(5)25-14-13(23-10(4)19)12(22-9(3)18)11(7-20-8(2)17)24-15(14)26-16/h11-15H,6-7H2,1-5H3/t11?,12-,13?,14?,15-,16?/m1/s1 |
InChI 键 |
ULBLUAFHNLHIND-QTLBSCIUSA-N |
手性 SMILES |
CCOC1(O[C@@H]2C(O1)C([C@@H](C(O2)COC(=O)C)OC(=O)C)OC(=O)C)C |
规范 SMILES |
CCOC1(OC2C(C(C(OC2O1)COC(=O)C)OC(=O)C)OC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


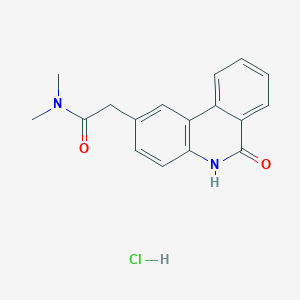
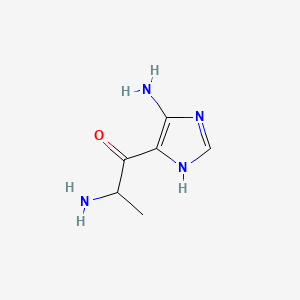
![4-(6-Azabicyclo[3.1.0]hexan-6-yl)butan-2-one](/img/structure/B13837554.png)
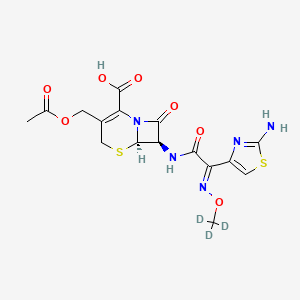
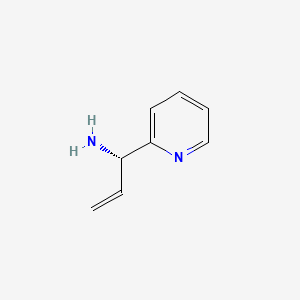
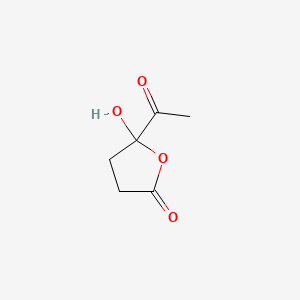
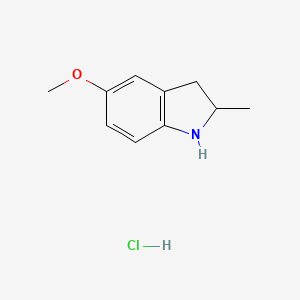
![1-Methyl-2-(prop-1-en-2-yl)-1H-benzo[d]imidazole](/img/structure/B13837572.png)
![1-(3-Bromo-4-fluorophenyl)-3-[3-(1-methylpyrazol-4-yl)quinoxalin-6-yl]urea](/img/structure/B13837581.png)
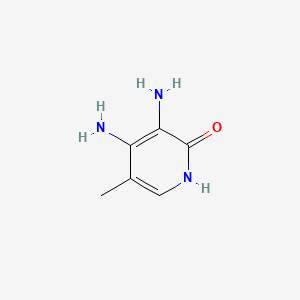
![[1-Hydroxy-2-[3-(2-hydroxy-2,2-diphosphonoethyl)imidazol-1-ium-1-yl]-1-phosphonoethyl]phosphonic acid](/img/structure/B13837590.png)
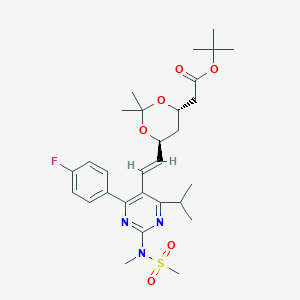
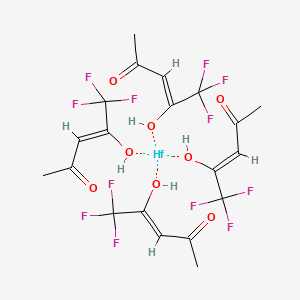
![[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate](/img/structure/B13837625.png)
